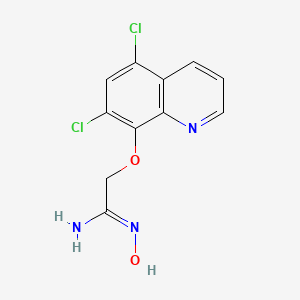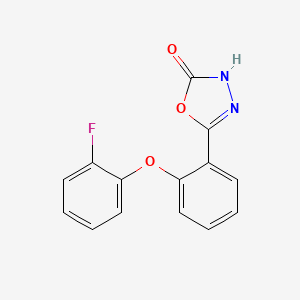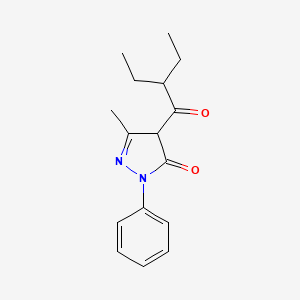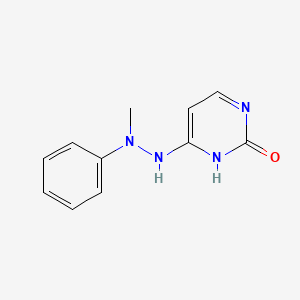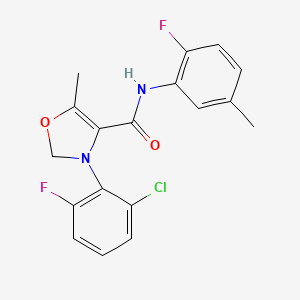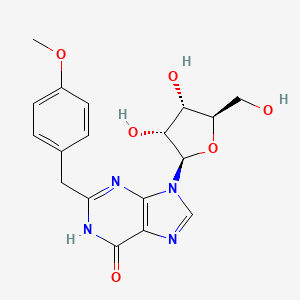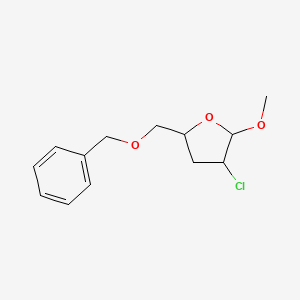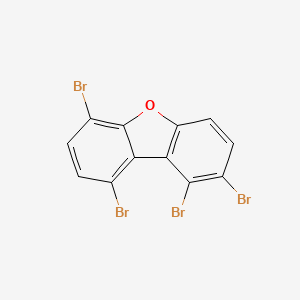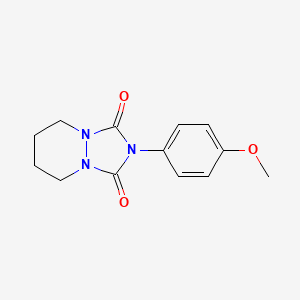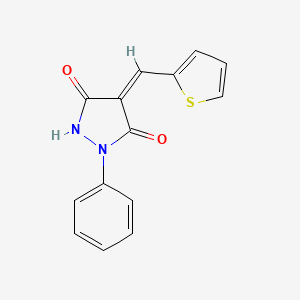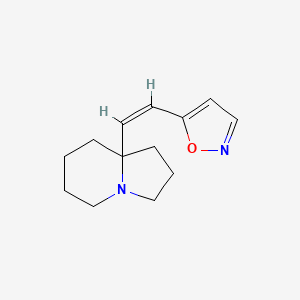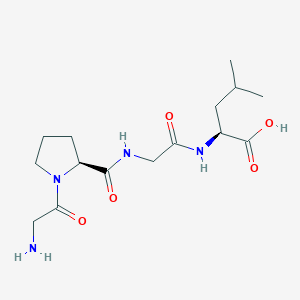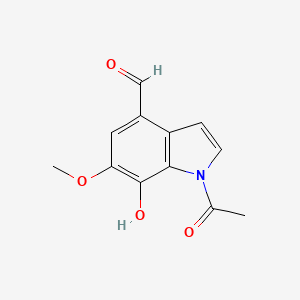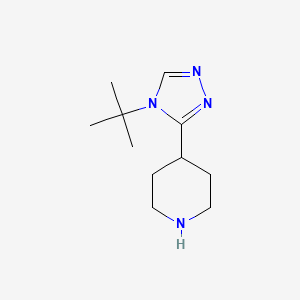
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety through nucleophilic substitution reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine or triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are common in many bioactive molecules, making it a valuable scaffold for developing new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
作用機序
The mechanism of action of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)-1H-1,2,4-triazole: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
4-(4-Methyl)-4H-1,2,4-triazol-3-yl)piperidine: Similar structure but with a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
1-(4-(tert-Butyl)-1H-1,2,4-triazol-3-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, altering its biological activity and chemical reactivity.
Uniqueness
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings, along with the bulky tert-butyl group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
4-(4-tert-butyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-8-13-14-10(15)9-4-6-12-7-5-9/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
JSPNRLCSXDSDNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=NN=C1C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


